N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a central 2-oxoacetamide scaffold. The indole moiety at position 3 is linked to an N-substituted 4-butylphenyl group, distinguishing it from related compounds through its unique alkyl chain substitution. While the compound shares a structural backbone with other N-substituted 2-(indol-3-yl)-2-oxoacetamides, its 4-butylphenyl substituent introduces distinct physicochemical properties, such as enhanced lipophilicity, which may influence cellular uptake and target binding .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-6-14-9-11-15(12-10-14)22-20(24)19(23)17-13-21-18-8-5-4-7-16(17)18/h4-5,7-13,21H,2-3,6H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWOCGRYZMNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation Reaction: The indole derivative is then acylated using an appropriate acylating agent, such as oxalyl chloride, to introduce the oxoacetamide group.
Substitution Reaction: The final step involves the substitution of the phenyl ring with a butyl group, which can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., butyl chloride), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 2-oxoacetamides have shown potent anti-proliferative activity against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis through caspase activation pathways, which could be relevant for the indole-based compound .
Biological Research
The compound serves as a biochemical probe to study cellular processes and pathways. Its ability to modulate enzyme activity makes it useful for investigating biological mechanisms.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes, influencing metabolic pathways. For example, studies on similar compounds have demonstrated their potential to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease, respectively .
Material Science
The unique structural arrangement of this compound opens avenues for its application in materials science. Its properties may facilitate the development of novel materials with specific electronic or optical characteristics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The oxoacetamide group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Adamantane vs. Alkyl Chains : Adamantane-containing derivatives (e.g., Compound 5r) exhibit potent HepG2 inhibition (IC₅₀ ~10 µM) via caspase-8/3 activation . The bulky adamantane group likely enhances target engagement through steric effects, whereas the 4-butylphenyl group in the target compound may prioritize lipophilicity for membrane permeability.
- Electron-Withdrawing vs. In contrast, the butyl group’s electron-donating nature may alter pharmacokinetic profiles, such as metabolic stability .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (336.40 g/mol) is intermediate compared to adamantane derivatives (~450–500 g/mol), suggesting a balance between solubility and bioavailability. Smaller compounds like N-(2,4-dimethylphenyl)-2-(indol-3-yl)-2-oxoacetamide (292.33 g/mol) may exhibit faster systemic clearance .
Mechanistic Divergence
- Adamantane derivatives (e.g., 5r) show caspase-8-dependent apoptosis, while MDM2-p53 binders (e.g., Compound 2e) operate through alternate pathways .
Biological Activity
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an indole moiety, which is known for its ability to interact with various biological receptors and enzymes. The oxoacetamide group enhances its binding capabilities, potentially modulating the activity of target proteins and enzymes. The compound's molecular formula is with a molecular weight of approximately 286.34 g/mol.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in key metabolic pathways, impacting processes such as inflammation and cell proliferation.
- Receptor Binding : It can bind to specific receptors, modulating cellular signaling pathways that are crucial for various physiological responses.
- Nucleic Acid Interaction : The indole ring may intercalate with DNA or RNA, potentially affecting gene expression and cellular function.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against solid tumors by inducing apoptosis and cell cycle arrest through both p53-dependent and independent pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. This inhibition could lead to reduced inflammatory responses in conditions such as arthritis or cardiovascular diseases .
Antimicrobial Activity
This compound has shown potential antimicrobial activity against various pathogens. Research indicates that it may disrupt bacterial cell membranes or interfere with metabolic processes in microorganisms, making it a candidate for further exploration as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study investigating the compound's effects on glioblastoma multiforme (GBM) cells found that it significantly reduced tumor growth in vitro and in vivo models by promoting apoptosis and inhibiting cell proliferation .
- COX Inhibition : In a comparative analysis with known COX inhibitors, this compound demonstrated competitive inhibition against COX enzymes, suggesting its potential use in treating inflammatory disorders .
- Microbial Inhibition : Another study assessed the antimicrobial properties of the compound against various bacterial strains, revealing significant inhibitory effects that warrant further investigation into its mechanism of action.
Research Applications
This compound has diverse applications in scientific research:
Q & A
Q. Key Findings :
- Bulky substituents (e.g., butyl) improve lipid solubility but may reduce target specificity.
- Electron-deficient groups (e.g., fluorine) enhance binding to polar residues in enzymatic active sites .
Advanced: How can researchers resolve contradictions in biological activity data across similar indole-oxoacetamide analogs?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) to minimize false positives. For example, TCS 1105 shows conflicting GABA activity in murine vs. human models due to receptor subtype differences .
- Stereochemical impurities : Chiral HPLC or circular dichroism (CD) verifies enantiomeric purity, as racemic mixtures may obscure activity .
- Off-target effects : Use CRISPR-edited cell lines to isolate target-specific responses .
Advanced: What computational strategies predict the binding modes of this compound to protein targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., Bcl-2, Mcl-1) using the indole ring as a hydrophobic anchor .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at the oxoacetamide group) for scaffold optimization .
Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
- Strict anhydrous conditions : Use freshly distilled DMF and molecular sieves to prevent hydrolysis of the oxoacetamide group .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of the indole C=O stretch at 1680 cm) .
- Batch consistency : Validate multiple synthetic batches via HPLC (≥95% purity, C18 column, MeCN/HO gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
